Cas no 119694-49-4 (10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI))

10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) structure
119694-49-4 structure
Produktname:10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)
CAS-Nr.:119694-49-4
MF:C17H20N2O6S2
MW:412.480502128601
CID:200889
PubChem ID:189682

10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)
    • 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,...
    • 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-
    • Phomalirazine
    • 4a,6-Dihydroxy-8-(hydroxymethyl)-2,3,3-trimethyl-2,3,4a,5,10a,11-hexahydro-4H-5a,8-epidithiofuro[3,2-f]pyrazino[1,2-a]indole-4,9(8H)-dione
    • 10H-3,11a-(Iminomethano)(1,2,4)dithiazino(4,3-a)furo(3,2-f)indole-4,10,12(3H)-trione, 5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3- (hydroxymethyl)-8,9,9-trimethyl-, (3R-(3alpha,5aalpha,8beta,10aalpha,11aalpha))-
    • 3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione
    • 119694-49-4
    • DTXSID60923069
    • Inchi: InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22)
    • InChI-Schlüssel: OSRGMDLTJLMMIF-UHFFFAOYSA-N
    • Lächelt: OCC12SSC3(CC4(C(=O)C5C(C(OC=5CC4N3C1=O)C)(C)C)O)C(N2)=O

Berechnete Eigenschaften

  • Genaue Masse: 412.0764
  • Monoisotopenmasse: 412.076278
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 858
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 5
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topologische Polaroberfläche: 167

Experimentelle Eigenschaften

  • Dichte: 1.69
  • Siedepunkt: 764.1°Cat760mmHg
  • Flammpunkt: 415.9°C
  • Brechungsindex: 1.743
  • PSA: 116.17

10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) Verwandte Literatur

119694-49-4 (10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)) Verwandte Produkte

Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Jincang Pharmaceutical (Shanghai) Co., LTD.
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hefei Zhongkesai High tech Materials Technology Co., Ltd
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue